3-Aminopropane-1,2-diol hydrochloride

Description

Historical Context of Glycerol-Derived Amino Alcohols

The story of glycerol-derived amino alcohols is intrinsically linked to the history of glycerol (B35011) itself. Glycerol (propane-1,2,3-triol) is a fundamental biomolecule, forming the structural backbone of lipids such as triacylglycerols. mdpi.comwikipedia.org Its availability from natural sources like plant and animal fats has long made it an inexpensive and abundant chemical feedstock. wikipedia.org The exploration of amino alcohols, a class of compounds containing both amino and alcohol functional groups, gained momentum with the study of naturally occurring complex lipids. A key historical example is sphingosine, a C18 amino diol, which was first discovered in the 1880s and its structure fully elucidated in 1947. gerli.com

The industrial-scale synthesis of simpler amino alcohols from glycerol derivatives marked a significant advancement. Methods were developed to produce 3-aminopropane-1,2-diol, also known as 1-aminoglycerol, from precursors like epichlorohydrin (B41342) and glycerin chlorohydrin, both of which can be derived from glycerol. google.comgoogle.com These processes, which typically involve amination with ammonia (B1221849), have been refined over time to improve yield and purity. google.comgoogle.comresearchgate.netwikipedia.org The development of these synthetic routes transformed 3-aminopropane-1,2-diol from a chemical curiosity into a readily accessible and highly valuable scaffold for building more complex molecules. google.com

Structural Features and Chemical Versatility

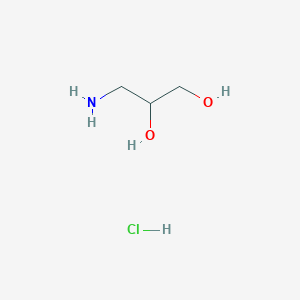

3-Aminopropane-1,2-diol is a viscous, colorless to pale yellow liquid in its free base form, and a crystalline solid as the hydrochloride salt. thermofisher.comchemicalbook.com Its structure consists of a three-carbon chain with a primary amine group at the C3 position and hydroxyl groups at the C1 and C2 positions. This arrangement of functional groups—a primary amine and two hydroxyls—is the source of its chemical versatility.

The presence of these distinct reactive sites allows for selective chemical modifications. For instance, the amine group can undergo reactions such as acylation, while the primary and secondary hydroxyl groups can be targeted for etherification or esterification. This selectivity is crucial in multi-step syntheses. A notable example of its versatility is in the preparation of ceramide analogs, where 3-aminopropane-1,2-diol undergoes selective N-acylation followed by selective O-acylation. chemicalbook.com The compound can be synthesized through various routes, including the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia. researchgate.netwikipedia.org

Table 1: Physicochemical Properties of 3-Aminopropane-1,2-diol

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol nih.gov |

| Melting Point | 55-57 °C chemicalbook.com |

| Boiling Point | 264-265 °C chemicalbook.com |

| Density | 1.175 g/mL at 25 °C chemicalbook.com |

Significance as a Chiral C3 Building Block in Advanced Synthesis

The central carbon atom (C2) of 3-aminopropane-1,2-diol is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (S)-3-aminopropane-1,2-diol and (R)-3-aminopropane-1,2-diol. This chirality is of paramount importance in modern drug development, where the biological activity of a pharmaceutical often resides in only one of its enantiomers. niscpr.res.in

Consequently, the optically active forms of 3-aminopropane-1,2-diol have been established as exceptionally important C3 chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. niscpr.res.inchemimpex.com A robust synthetic strategy to access these chiral synthons involves starting with a chiral precursor. For example, the valuable (S)-3-aminopropane-1,2-diol hydrochloride can be efficiently prepared from (R)-epichlorohydrin. This synthesis involves protecting the diol, substituting the chloro group with an azide (B81097), reducing the azide to an amine, and finally deprotecting to yield the target molecule as its hydrochloride salt. niscpr.res.in

The utility of this chiral building block is demonstrated by its incorporation into a range of therapeutic agents:

Anticoagulants: The (S)-isomer is a key building block for 2-oxazolidinone (B127357) derivatives, such as the widely used anticoagulant Rivaroxaban. niscpr.res.in

Antidepressants: It is used in the synthesis of drugs like Reboxetine. niscpr.res.in

Cardioactive Compounds: It serves as a precursor for β-adrenoceptor antagonists, where the (S)-isomers typically exhibit the desired pharmacological activity. niscpr.res.in

Furthermore, racemic 3-aminopropane-1,2-diol is an essential intermediate in the production of several non-ionic X-ray contrast agents, including Iohexol, Iomeprol, and Iopentol, which are crucial tools in medical imaging. google.comwikipedia.orgchemicalbook.comniscpr.res.in The consistent demand for these three-carbon chiral substructures in pharmaceuticals drives ongoing research into optimizing synthetic routes to compounds like 3-aminopropane-1,2-diol hydrochloride. niscpr.res.in

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 3-Aminopropane-1,2-diol | C₃H₉NO₂ |

| This compound | C₃H₁₀ClNO₂ |

| 3-chloro-1,2-propanediol | C₃H₇ClO₂ |

| Acetone (B3395972) | C₃H₆O |

| Ammonia | NH₃ |

| Boron trifluoride etherate | C₄H₁₀BF₃O |

| Epichlorohydrin | C₃H₅ClO |

| Ethanolamine | C₂H₇NO |

| Glycerol | C₃H₈O₃ |

| Iohexol | C₁₉H₂₆I₃N₃O₉ |

| Iomeprol | C₁₇H₂₂I₃N₃O₈ |

| Iopentol | C₂₀H₂₈I₃N₃O₉ |

| Reboxetine | C₁₉H₂₃NO₃ |

| Rivaroxaban | C₁₉H₁₈ClN₃O₅S |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBGRLRYABJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chirality Control

Enantiomeric Forms: (S)- and (R)-3-Aminopropane-1,2-diol Hydrochloride

3-Aminopropane-1,2-diol possesses a single stereocenter at the C2 position, leading to the existence of two non-superimposable mirror images, the (S)- and (R)-enantiomers. nih.govgcms.cz These enantiomers, when salified with hydrochloric acid, form (S)-3-aminopropane-1,2-diol hydrochloride and (R)-3-aminopropane-1,2-diol hydrochloride, respectively. bldpharm.com

The distinct spatial arrangement of the hydroxyl and aminomethyl groups around the chiral carbon results in different interactions with other chiral molecules, such as biological receptors or enzymes. This stereochemical difference is often the basis for the varied pharmacological profiles of enantiomeric drugs. For instance, the (S)-isomer of many compounds is known to be the more active form. niscpr.res.in

Table 1: Properties of 3-Aminopropane-1,2-diol Enantiomers

| Property | (S)-3-Aminopropane-1,2-diol | (R)-3-Aminopropane-1,2-diol | Racemic (±)-3-Amino-1,2-propanediol |

|---|---|---|---|

| CAS Number | 61278-21-5 sigmaaldrich.com | 66211-46-9 thermofisher.com | 616-30-8 sigmaaldrich.com |

| Molecular Formula | C₃H₉NO₂ nih.gov | C₃H₉NO₂ thermofisher.com | C₃H₉NO₂ sigmaaldrich.com |

| Molecular Weight | 91.11 g/mol nih.gov | 91.11 g/mol | 91.11 g/mol sigmaaldrich.com |

| Boiling Point | 117-119 °C/0.4 mmHg (lit.) sigmaaldrich.com | Not specified | 264-265 °C/739 mmHg (lit.) sigmaaldrich.com |

| Density | 1.175 g/mL at 25 °C (lit.) sigmaaldrich.com | Not specified | 1.175 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Optical Activity | [α]20/D −28±1°, c = 4 in 5 M HCl sigmaaldrich.com | +27° to +29° (20°C, 589 nm) (C=4, 5 N HCl) thermofisher.com | Not applicable |

| Appearance | Not specified | Crystalline powder thermofisher.com | Liquid sigmaaldrich.com |

| Melting Point | Not specified | 53°C to 57°C thermofisher.com | Not specified |

| Refractive Index | n20/D 1.483 (lit.) sigmaaldrich.com | Not specified | n20/D 1.492 (lit.) sigmaaldrich.com |

**2.2. Strategies for Enantiomeric Purity Control

Achieving high enantiomeric purity is a crucial step in the synthesis of chiral molecules for pharmaceutical applications. Several strategies have been developed to obtain enantiomerically pure (S)- and (R)-3-aminopropane-1,2-diol.

Chiral synthesis, also known as asymmetric synthesis, involves the use of chiral starting materials, reagents, or catalysts to produce a single enantiomer of the target molecule. A common and effective method for preparing optically active (S)-3-amino-1,2-propanediol starts from (R)-epichlorohydrin. niscpr.res.in This synthetic route involves the reaction of (R)-epichlorohydrin with acetone (B3395972), catalyzed by boron trifluoride etherate, to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloro group is then replaced by an amino group through azidation followed by reduction to yield ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. niscpr.res.in Finally, deprotection of the acetal (B89532) group with methanolic HCl affords (S)-3-aminopropane-1,2-diol hydrochloride. niscpr.res.in

Another approach involves the asymmetric dihydroxylation of allylamine (B125299) catalyzed by a chiral polymer-metal complex, such as wool-osmium tetroxide, to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net The yield and optical purity of the product are influenced by factors like the osmium tetroxide content in the complex, reaction time, and the molar ratio of allylamine to the catalyst. researchgate.net

A classical method for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture of 3-aminopropane-1,2-diol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. niscpr.res.in These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. niscpr.res.in

For example, the enantiomeric excess of (S)-3-aminopropane-1,2-diol can be determined by converting it into a diastereomer with a suitable chiral acid, such as (S)-mandelic acid. niscpr.res.in The resulting diastereomers can be distinguished and quantified. niscpr.res.in After separation of one diastereomer, the corresponding pure enantiomer of 3-aminopropane-1,2-diol can be recovered.

Enantioselective Analytical Methodologies

Accurate determination of the enantiomeric composition of 3-aminopropane-1,2-diol hydrochloride is essential for quality control. Various analytical techniques have been developed for this purpose.

Chiral chromatography is a powerful tool for the separation and quantification of enantiomers. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

In chiral GC , the separation is achieved using a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz This allows for the direct separation of the enantiomers. For instance, the enantiomers of 3-monochloro-1,2-propanediol (a related compound) have been successfully resolved using gas chromatography-mass spectrometry (GC-MS) after hydrolysis of their esterified forms. nih.gov While direct GC analysis of 3-aminopropane-1,2-diol can be challenging due to its high polarity, derivatization can be used to improve its volatility and chromatographic behavior. A method for detecting the purity of 3-methylamino-1,2-propanediol (B1225494) by GC has been developed, which could potentially be adapted. google.com

Chiral HPLC offers a versatile approach for enantioselective analysis. chiraltech.com Zwitterionic chiral stationary phases derived from cinchona alkaloids have shown great potential for the direct stereoselective resolution of amino acids and related compounds. chiraltech.com These columns can effectively separate enantiomers under LC-MS compatible conditions, which is advantageous for complex sample analysis. chiraltech.com The separation mechanism involves a combination of ionic and stereoselective interactions between the analyte and the chiral stationary phase.

While chromatography is excellent for separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the absolute configuration of chiral molecules.

In the context of 3-aminopropane-1,2-diol, NMR spectroscopy can be used to analyze the diastereomeric derivatives formed with a chiral resolving agent. niscpr.res.in For example, by reacting (S)-3-aminopropane-1,2-diol with (S)-mandelic acid, two diastereomers, (S,S) and (S,R), are formed. niscpr.res.in The ¹H NMR spectra of these diastereomers will exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and the determination of the enantiomeric excess of the starting material. niscpr.res.in Two-dimensional NMR techniques can provide further structural information to confirm the stereochemistry. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3-Aminopropane-1,2-diol hydrochloride |

| (R)-3-Aminopropane-1,2-diol hydrochloride |

| (S)-3-Aminopropane-1,2-diol |

| (R)-3-Aminopropane-1,2-diol |

| (±)-3-Amino-1,2-propanediol |

| (R)-Epichlorohydrin |

| Boron trifluoride etherate |

| (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |

| ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine |

| Methanolic HCl |

| Allylamine |

| Wool-osmium tetroxide |

| (S)-Mandelic acid |

| 3-Monochloro-1,2-propanediol |

| 3-Methylamino-1,2-propanediol |

Synthetic Methodologies and Process Innovations for 3 Aminopropane 1,2 Diol Hydrochloride

Established Synthetic Routes

Epichlorohydrin-Based Aminolysis

Epichlorohydrin (B41342) serves as a primary and versatile starting material for the synthesis of 3-aminopropane-1,2-diol. This pathway can be approached through direct ammonolysis or via a multi-step, stereoselective process.

For the synthesis of specific stereoisomers, such as (S)-3-aminopropane-1,2-diol hydrochloride, a more intricate pathway starting from (R)-epichlorohydrin is employed. chemicalbook.com This method avoids direct aminolysis and proceeds through several key transformations:

Protection: The epoxide ring of (R)-epichlorohydrin is opened and protected by reacting it with acetone (B3395972) in the presence of a catalyst like boron trifluoride etherate to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. chemicalbook.com

Azidation: The chloro group is substituted with an azide (B81097) group. chemicalbook.com

Reduction: The azide group is then reduced to an amine. chemicalbook.com

Deprotection: Finally, the acetal (B89532) protecting group is removed using methanolic hydrogen chloride to yield the target (S)-3-aminopropane-1,2-diol as its hydrochloride salt. chemicalbook.com

Table 1: Epichlorohydrin-Based Synthesis Parameters

| Method | Key Reagents | Intermediate(s) | Key Features | Citation |

| Direct Hydrolysis & Ammonolysis | Epichlorohydrin, Ammonia (B1221849) Water, Two-Component Catalyst | 3-chloro-1,2-propanediol (B139630) | Segmented temperature control, catalyst recycling. | nih.gov, wipo.int |

| Stereoselective Synthesis | (R)-Epichlorohydrin, Acetone, NaN3, Zn/NH4Cl, MeOH/HCl | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | Multi-step process to achieve high optical purity for the (S)-isomer. | chemicalbook.com |

Glycerin Chlorohydrin Amination

The amination of glycerin chlorohydrin (3-chloro-1,2-propanediol) represents a more direct route to 3-aminopropane-1,2-diol. google.comresearchgate.net This method typically involves the reaction of 3-chloro-1,2-propanediol with a large excess of aqueous ammonia. researchgate.net

Research has focused on optimizing reaction conditions to maximize yield and purity. Under optimized conditions—a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1, a reaction temperature of 50°C, and a reaction time of 4 hours—a product yield of 90% with a purity of 99.6% can be achieved. researchgate.net

The introduction of catalysts can significantly improve the efficiency of this process. A method has been developed that uses a main catalyst, such as cupric oxide, along with a co-catalyst (e.g., ferric oxide, zinc oxide, stannic oxide, calcium oxide). google.com This catalytic system allows the reaction to proceed at lower temperatures (30°C-50°C) and shorter times (1-3 hours), resulting in high yield and product selectivity, with the added benefit that the solid catalysts can be recovered and reused. google.com

Table 2: Comparison of Glycerin Chlorohydrin Amination Conditions

| Parameter | Non-Catalytic Process | Catalytic Process | Citation |

| Catalyst | None | Cupric oxide (main), various metal oxides (co-catalyst) | google.com, researchgate.net |

| Temperature | 50°C | 30°C - 50°C | google.com, researchgate.net |

| Time | 4 hours | 1 - 3 hours | google.com, researchgate.net |

| Ammonia:Precursor Ratio | 15:1 | 3-8 times mass of precursor | google.com, researchgate.net |

| Yield | 90% | >72% (example specific) | google.com, researchgate.net |

| Purity | 99.6% | >99% | google.com, researchgate.net |

Glycidol-Derived Pathways

Glycidol (B123203) and its derivatives are valuable precursors for synthesizing 3-aminopropane-1,2-diol. One approach involves the in situ formation of glycidol from 3-chloro-1,2-propanediol (1-CPD) followed by immediate aminolysis in a continuous flow system. chemicalbook.com In this process, an aqueous solution of 1-CPD is mixed with sodium hydroxide (B78521) to form glycidol, which then reacts with aqueous ammonia. chemicalbook.com This integrated process allows for rapid synthesis, with residence times of just a few minutes for glycidol formation and around 20 minutes for the aminolysis step, achieving a yield of approximately 67.4%. chemicalbook.com

Another pathway begins with a protected form of glycidol, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine, also known as solketalamine. This starting material can be converted to 3-aminopropane-1,2-diol through a ring-cleaving reaction. A notable innovation in this area is the use of carbon dioxide and water to effect the deprotection (ring-cleavage) under heat and pressure, achieving a high conversion and selectivity of 95% without the need for basic compounds that can complicate purification. chemdad.com

Synthesis from Carbonyl Precursors

Pathways starting from carbonyl compounds like glyceraldehyde or dihydroxyacetone offer alternative routes that build the aminodiol structure through reductive amination.

One documented method starts with glyceraldehyde, which reacts with ammonia in water to form a corresponding imine intermediate. chemicalbook.com This intermediate is then hydrogenated using a palladium on active charcoal catalyst at 50°C and a hydrogen pressure of 65 bar. This process results in a 94.5% yield of 3-aminopropane-1,2-diol. chemicalbook.com

An alternative carbonyl precursor is 1,3-dihydroxyacetone (B48652). This compound can be converted to its oxime, 1,3-dihydroxyacetone oxime. Subsequent catalytic hydrogenation of the oxime provides a route to the corresponding 2-amino-1,3-propanediol (B45262), a structural isomer of the target compound. However, a similar strategy involving reductive amination of dihydroxyacetone with ammonium (B1175870) salts and sodium cyanoborohydride has been used to synthesize the related compound bis(1,3-dihydroxy-isopropyl)amine, demonstrating the viability of dihydroxyacetone as a precursor for such structures. researchgate.net The enzymatic oxidation of 3-amino-1,2-propanediol (B146019) phosphoramide (B1221513) has also been shown as a route to its corresponding phosphoramide analog, starting from a dihydroxyacetone phosphate (B84403) analog. researchgate.net

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern synthetic chemistry, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts play significant roles in the various synthetic routes to 3-aminopropane-1,2-diol hydrochloride.

Homogeneous and Heterogeneous Catalysis

Heterogeneous Catalysis is frequently employed in industrial settings due to the ease of catalyst separation and recycling. In the amination of glycerin chlorohydrin, a heterogeneous system comprising solid cupric oxide as the main catalyst and various metal oxides (e.g., CaO, SnO₂, MgO) as co-catalysts has proven effective. google.com This system functions efficiently at moderate temperatures and allows for simple filtration to recover the catalysts for reuse. google.com Similarly, the hydrogenation of glyceraldehyde-derived imine utilizes palladium on an active charcoal support (Pd/C), a classic example of a recyclable heterogeneous catalyst. chemicalbook.com

Homogeneous Catalysis , where the catalyst is in the same phase as the reactants, offers benefits in terms of high activity and selectivity under mild conditions. In the synthesis of 3-chloro-1,2-propandiol from glycerol (B35011) (a common precursor to epichlorohydrin), Brønsted acidic ionic liquids have been used as homogeneous catalysts. researchgate.net For the aminolysis step itself, certain ruthenium-based organometallic complexes, such as ruthenium(III) acetylacetonate, can act as homogeneous catalysts for the amination reaction. chemdad.com A method for synthesizing 3-aminopropane-1,2-diol from epichlorohydrin also describes the use of a two-component homogeneous catalyst composed of N-nitrosodiphenylamine and resorcinol (B1680541) dissolved in ethanol (B145695) for the amination step. wipo.int These catalysts can increase reaction selectivity and reduce the formation of byproducts. wipo.int

The choice between homogeneous and heterogeneous catalysis often involves a trade-off between the high selectivity and mild conditions of homogeneous catalysts and the stability and recyclability of heterogeneous ones. purdue.edu

Biocatalytic Transformations

The synthesis of aminodiols through biocatalytic routes represents a significant advancement, offering high stereoselectivity under mild operating conditions. nih.gov One innovative approach involves a three-component strategy for the enzymatic synthesis of amino-diols using prochiral aldehydes, hydroxy ketones, and amines as starting materials. nih.gov This method combines a biocatalytic aldol (B89426) reaction, utilizing variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with a reductive amination step catalyzed by an imine reductase, IRED-259, which was identified from a metagenomic library. nih.gov To prevent cross-reactivity between the carbonyl components, a two-step, one-pot process was developed without the need for isolating the intermediate dihydroxy ketones. nih.gov This enzymatic cascade has been shown to stereoselectively form the 2R,3R,4R enantiomers of the resulting amino-polyols. nih.gov

Another biocatalytic method involves the enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide using glycerol-3-phosphate oxidase to produce the corresponding phosphoramide analog. researchgate.net While this is a transformation of a derivative, it demonstrates the utility of enzymes in the synthesis of related chiral structures. researchgate.net Furthermore, immobilized enzymes are used in continuous processes involving 3-aminopropane-1,2-diol. For instance, Candida antarctica lipase (B570770) B (Novozym® 435) has been employed in a packed-bed bioreactor for the selective N-acylation of 3-aminopropane-1,2-diol, a key step in the production of pseudo-ceramides. chemicalbook.com

Advanced Reaction Engineering for Sustainable Production

The optimization of reaction parameters is critical for maximizing yield, purity, and process efficiency in the synthesis of 3-aminopropane-1,2-diol. Research has focused on the reaction of 3-chloro-1,2-propanediol (glycerin chlorohydrin) with ammonia, identifying key variables that influence the outcome. researchgate.net Studies have investigated the molar ratio of ammonia to the chlorodiol substrate, reaction temperature, and reaction time. researchgate.net Optimal conditions were determined to be a molar ratio of n(ammonia):n(3-chloro-1,2-propanediol) of 15:1, a reaction temperature of 50°C, and a reaction time of 4 hours, which resulted in a product yield of 90% with a purity of 99.6%. researchgate.net

| Primary Catalyst | Co-catalyst | Temperature (°C) | Time (h) | Yield/Purity | Reference |

|---|---|---|---|---|---|

| None | None | 50 | 4 | 90% Yield, 99.6% Purity | researchgate.net |

| Cupric Oxide | Stannic Oxide | 50 | 3 | 75.88g Yield, 99.1% Purity | google.com |

| Cupric Oxide | Chromic Oxide | 40 | 3 | 74.98g Yield, 99.3% Purity | google.com |

| Cupric Oxide | Magnesium Oxide | 30 | 1 | 78.32g Yield, 99.1% Purity | google.com |

| Cupric Oxide | Magnesium Oxide, Titanium Oxide | 50 | 3 | 77.21g Yield, 99.4% Purity | google.com |

| N-nitrosodiphenyl amine & Resorcinol | N/A | 45-60 (staged) | 5 | High Purity | google.com |

Continuous-flow chemistry offers significant advantages for the production of 3-aminopropane-1,2-diol, including enhanced safety, improved heat and mass transfer, and greater process control compared to batch reactors. researchgate.netflinders.edu.au A continuous-flow system has been successfully implemented for the synthesis of 3-aminopropane-1,2-diol from 1-chloro-2,3-propanediol (1-CPD), sodium hydroxide, and ammonia. chemicalbook.com The system utilizes a series of reaction chambers with precise control over reagent flow rates and residence times for different reaction stages. chemicalbook.com

In this process, the initial formation of glycidol from 1-CPD and NaOH occurs in the first two chambers at approximately 42°C with a short residence time of 2.87 minutes. chemicalbook.com The subsequent aminolysis of glycidol with ammonia takes place in the following eight chambers at a lower temperature of about 18°C, with a longer residence time of 21.1 minutes. chemicalbook.com This temperature control is crucial for managing the exothermic nature of the reactions. The total residence time for the entire process is approximately 24 minutes, leading to a product yield of 67.4 area%. chemicalbook.com Such systems demonstrate the potential for efficient and scalable production, where key parameters like residence time and temperature are the most significant factors affecting yield. researchgate.net The use of backpressure in continuous-flow reactors also allows for the use of solvents above their atmospheric boiling points, ensuring homogeneity in the reaction stream. flinders.edu.au

| Parameter | Value | Stage | Reference |

|---|---|---|---|

| Flow Rate (1-CPD, 99%) | 3.0 ml/min | Glycidol Formation | chemicalbook.com |

| Flow Rate (NaOH, 10%) | 11.6 ml/min | Glycidol Formation | chemicalbook.com |

| Flow Rate (NH₃, 25%) | 56.4 ml/min | Aminolysis | chemicalbook.com |

| Temperature | ~42 °C | Glycidol Formation | chemicalbook.com |

| Temperature | ~18 °C | Aminolysis | chemicalbook.com |

| Residence Time | 2.87 min | Glycidol Formation | chemicalbook.com |

| Residence Time | 21.1 min | Aminolysis | chemicalbook.com |

| Total Residence Time | 23.98 min | Overall Process | chemicalbook.com |

The application of green chemistry principles is evident in modern synthetic routes to 3-aminopropane-1,2-diol, primarily through the use of aqueous reaction media and recyclable catalysts. google.comgoogle.comwipo.int Many of the optimized processes start from materials like epichlorohydrin or glycerin chlorohydrin and utilize concentrated aqueous ammonia as both a reactant and a solvent, minimizing the need for volatile organic solvents. google.comgoogle.com

A key development is the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving the economic viability of the process. google.comwipo.int For example, a synthesis method employing cupric oxide as the primary catalyst and various metal oxides (e.g., stannic oxide, magnesium oxide) as co-catalysts uses a solid catalyst system. google.com After the reaction is complete, these solid catalysts can be simply filtered from the reaction mixture, dried, and reclaimed for subsequent batches. google.com Similarly, a patented process using a two-component catalyst system for the hydrolysis and amination steps explicitly notes that the catalyst can be recycled, saving costs and aligning with green manufacturing goals. google.comwipo.int These approaches not only enhance the sustainability of the synthesis but also contribute to obtaining high-purity products by simplifying purification procedures. google.comwipo.int

Chemical Functionalization and Derivatization Strategies

Selective Protection and Deprotection of Functional Groups

In multi-step syntheses involving 3-aminopropane-1,2-diol, the use of protecting groups is often indispensable to ensure chemoselectivity. An effective protection strategy involves the introduction of a temporary chemical moiety to a functional group, rendering it inert to specific reaction conditions, followed by its removal at a later stage. wikipedia.org The choice of protecting groups should be orthogonal, meaning that each group can be removed selectively without affecting the others. wikipedia.orgnumberanalytics.com

The primary amino group in 3-aminopropane-1,2-diol is generally more nucleophilic than the hydroxyl groups, allowing for its selective protection. This is a critical first step in many synthetic transformations that target the hydroxyl functionalities. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group, for instance, can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with acid.

Another strategy involves the use of trityl protecting groups. For instance, trityl chloride (TrCl) and 4,4'-dimethoxytrityl chloride (DMTrCl) have been shown to selectively protect the nitrogen atom in aminophenols, indicating a preference for N-protection over O-protection. mdpi.org This selectivity is attributed to the higher nucleophilicity of the nitrogen atom. mdpi.org

Table 1: Common Protecting Groups for the Amino Group of 3-Aminopropane-1,2-diol

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Trityl | Tr | Trityl chloride (TrCl) | Mild acidic conditions |

Protecting the hydroxyl groups of 3-aminopropane-1,2-diol can be more challenging due to the presence of both a primary and a secondary alcohol. The primary hydroxyl group is generally more reactive and less sterically hindered, allowing for its selective protection under carefully controlled conditions. organic-chemistry.org

Silyl (B83357) ethers are among the most common protecting groups for alcohols. researchgate.net Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), will preferentially react with the primary hydroxyl group. The choice of silyl group also allows for differential deprotection; for example, a TBDMS group can be cleaved with fluoride (B91410) ions (e.g., TBAF), while a TIPS group is more robust and requires stronger conditions for removal. harvard.edu

For the simultaneous protection of both hydroxyl groups (the 1,2-diol system), acetal (B89532) and ketal protecting groups are frequently employed. google.com For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can form an isopropylidene acetal (acetonide), which protects both the primary and secondary hydroxyl groups. thieme-connect.de This strategy is particularly useful when reactions need to be performed exclusively on the amino group.

Table 2: Strategies for Selective Hydroxyl Group Protection

| Protecting Group Type | Reagent Example | Selectivity | Deprotection |

|---|---|---|---|

| Silyl Ethers | TBDMSCl | Primary hydroxyl | Fluoride ions (e.g., TBAF) |

| Acetal/Ketal | Acetone, 2,2-dimethoxypropane | 1,2-Diol system | Acidic hydrolysis |

Synthesis of N-Substituted 3-Aminopropane-1,2-diol Derivatives

Modification of the amino group is a primary strategy for creating a diverse range of derivatives with potential applications in various fields, including medicinal chemistry.

The primary amine of 3-aminopropane-1,2-diol readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is often performed after protecting the hydroxyl groups to prevent O-acylation, or under conditions that favor N-acylation. For example, the selective N-acylation of 3-amino-1,2-propanediol (B146019) with stearic acid has been demonstrated as the first step in the synthesis of pseudo-ceramides. chemicalbook.com This enzymatic process, utilizing a biocatalyst like Novozym® 435, can achieve high yields of the N-acyl derivative. chemicalbook.com Subsequent O-acylation can then be performed to yield N,O-diacyl derivatives. chemicalbook.com

The 1,2-amino alcohol motif in 3-aminopropane-1,2-diol is a precursor for the synthesis of various nitrogen-containing heterocycles. One of the most significant applications is the formation of oxazolidinones. These heterocycles can be synthesized by reacting the amino alcohol with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI). The resulting oxazolidinone ring is a key structural feature in several classes of antibiotics. The alkaline hydrolysis of pinane-based oxazolidin-2-ones, for instance, yields primary aminodiols which can then be further functionalized. beilstein-journals.org

The trifunctional nature of 3-aminopropane-1,2-diol also suggests its potential use in the construction of more complex heterocyclic systems like s-triazines (1,3,5-triazines). While direct synthesis from 3-aminopropane-1,2-diol is not extensively documented in the reviewed literature, s-triazine scaffolds are typically formed by the trimerization of nitriles or by the reaction of compounds containing amine functionalities with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Given the presence of the primary amine, it is conceivable that 3-aminopropane-1,2-diol could be incorporated into s-triazine structures, potentially leading to novel dendrimers or other complex architectures with interesting biological properties.

O-Functionalization: Ether and Ester Derivatives

The hydroxyl groups of 3-aminopropane-1,2-diol can be converted into ethers and esters, leading to another class of derivatives with diverse properties.

The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. The selective O-alkylation of the primary hydroxyl group is possible due to its higher reactivity.

Esterification, or O-acylation, of the hydroxyl groups is a common transformation. As mentioned earlier, in the synthesis of pseudo-ceramides, after N-acylation of 3-amino-1,2-propanediol, the remaining hydroxyl groups can be acylated using a second fatty acid. chemicalbook.com This enzymatic O-acylation has been optimized to produce N,O-diacyl 3-amino-1,2-propanediol-type pseudo-ceramides with good yields. chemicalbook.com Direct chemoselective O-acylation of unprotected amino alcohols can also be achieved under strongly acidic conditions where the amine is protonated, thus preventing its reaction with the acylating agent. nih.gov

Table 3: Summary of Functionalization Reactions

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amino Group | Acylation/Amidation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Amino & Hydroxyl Groups | Cyclization | Phosgene, CDI | Oxazolidinones |

| Hydroxyl Groups | Etherification | Alkyl halides, Base | Ether derivatives |

Advanced Applications in Synthetic Organic Chemistry

Chiral Synthon in Asymmetric Construction

The enantiopure forms of 3-aminopropane-1,2-diol, particularly the (S)-isomer, are highly sought-after C-3 chiral building blocks. niscpr.res.in The strategic placement of the amino and hydroxyl groups allows for stereocontrolled transformations, making it a cornerstone in the asymmetric synthesis of various high-value molecules.

Asymmetric Synthesis of Complex Molecules

The utility of 3-aminopropane-1,2-diol as a chiral synthon is prominently demonstrated in the synthesis of complex pharmaceutical compounds where specific stereochemistry is crucial for biological activity. Many pharmaceutical agents contain three-carbon chiral substructures, and developing synthetic routes to these is often a critical challenge. niscpr.res.in

(S)-3-aminopropane-1,2-diol is a key intermediate in the synthesis of several notable drugs. niscpr.res.in For instance, it is integral to the construction of the anticoagulant Rivaroxaban and the antidepressant Reboxetine. niscpr.res.in The activity of many β-adrenoceptor antagonists is also typically found in the (S)-isomers derived from this chiral precursor. niscpr.res.in The synthesis of these complex molecules often involves leveraging the diol functionality for protection or further functionalization while the amino group is transformed or used to build the core scaffold of the target molecule. A common synthetic strategy involves starting from (R)-epichlorohydrin, which is converted through several steps, including azidation and reduction, to yield the desired (S)-3-aminopropane-1,2-diol hydrochloride. niscpr.res.in

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in medicinal chemistry. nih.gov The development of practical, high-yielding methods to synthesize these structures is an active area of research, often employing chiral auxiliaries to direct the stereochemical outcome. nih.gov

Building Blocks for Polyfunctionalized Scaffolds

The trifunctional nature of 3-aminopropane-1,2-diol makes it an excellent starting material for creating polyfunctionalized scaffolds, which are molecular frameworks designed for the systematic attachment of various functional groups. mdpi.com These scaffolds are essential in fields ranging from medicinal chemistry to materials science. mdpi.com

The amino and dual hydroxyl groups can be selectively modified to introduce a variety of chemical entities. For example, the amino group can be acylated or alkylated, while the diol can be protected, oxidized, or used to form cyclic structures like oxazolidines. nih.gov This selective reactivity allows chemists to build complex, multi-component systems with precise control over the spatial arrangement of functional groups. Amino acid-based hubs, like 3-aminopropane-1,2-diol, provide a foundation for trifunctional hubs in the construction of these elaborate molecules. mdpi.com

The racemic form of 3-aminopropane-1,2-diol is also utilized in the synthesis of non-ionic X-ray contrast agents such as Iopentol and Iomeprol, which are large, polyhydroxylated molecules. niscpr.res.in

Role in Ligand Design for Catalysis

The development of new chiral ligands is fundamental to the advancement of asymmetric catalysis. nih.gov Chiral amino alcohols, including 3-aminopropane-1,2-diol and its derivatives, are particularly effective ligand precursors due to their ability to coordinate with metal centers through both the nitrogen and oxygen atoms, creating a rigid and well-defined chiral environment.

Development of Chiral Amino Alcohol-Based Ligands

Chiral 1,2-amino alcohols are a privileged class of ligands for asymmetric catalysis. nih.govnih.gov They are used to synthesize a wide range of chiral ligands, including bidentate and tridentate structures, which can be complexed with various transition metals. nih.govalfa-chemistry.com For example, libraries of aminodiol ligands have been synthesized from natural chiral sources like (+)-sabinol and (-)-perillaldehyde (B192075) and subsequently tested for their catalytic activity. nih.govnih.gov

The synthesis of these ligands often involves reacting the amino alcohol with other molecules to build a larger, more complex ligand structure. These ligands can then be used to create metal complexes with metals such as copper, zinc, cobalt, and nickel. alfa-chemistry.com The resulting chiral metal complexes are capable of catalyzing a variety of asymmetric transformations with high enantioselectivity.

| Ligand Source | Resulting Ligand Type | Application Example | Reference |

| (+)-sabinol | Bidentate diols, tridentate triols and aminodiols | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde | nih.gov |

| (-)-perillaldehyde | Regioisomeric aminodiols | Enantioselective addition of diethylzinc to benzaldehyde | nih.gov |

| Thiophene-2,5-dicarboxylic acid & enantiopure amino alcohols | C2-symmetric bis(oxazolinyl)thiophene | Copper-catalyzed Friedel–Crafts asymmetric alkylation | nih.gov |

Applications in Asymmetric Organometallic Catalysis

Ligands derived from chiral amino alcohols have found broad application in asymmetric organometallic catalysis, a powerful tool for constructing C-C and C-X bonds stereoselectively. mdpi.com These catalytic systems are crucial for the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govrsc.org

One notable application is the enantioselective addition of organozinc reagents to aldehydes. nih.govnih.gov In a model reaction, various aminodiol ligands derived from monoterpenes were used to catalyze the addition of diethylzinc to benzaldehyde, achieving moderate to good enantioselectivity. nih.govnih.gov Another significant area is the copper-catalyzed asymmetric Friedel-Crafts alkylation, where ligands such as bis(oxazolinyl)thiophenes, synthesized from enantiopure amino alcohols, have been shown to induce good yields and enantioselectivity. nih.gov Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation using chiral ligands is a highly effective method for producing 1,2-amino alcohol-containing drug molecules. nih.gov

Precursor in Polymer and Materials Science

Beyond its use in small molecule synthesis, 3-aminopropane-1,2-diol and its close isomer, 2-amino-1,3-propanediol (B45262) (serinol), serve as valuable precursors in the field of polymer and materials science. chemicalbook.comchemicalbook.com Their difunctionality is key to their utility in creating polymers and functional materials.

Derivatives of 3-aminopropane-1,2-diol can be incorporated into polymer backbones or used as monomers for polymerization. For instance, a novel chelating resin with high selectivity for gold (Au(III)) ions was prepared by reacting chloromethylated polystyrene with 3-amino-1,2-propanediol (B146019). chemicalbook.com This material, PS-APD, demonstrates the potential for creating functional polymers for applications such as selective metal extraction. chemicalbook.com

Similarly, the related compound 2-amino-1,3-propanediol is used as a versatile platform for synthesizing functional cyclic carbonate monomers. rsc.org The amino group is first chemoselectively reacted with an electrophile, and the resulting diol is then cyclized to form a six-membered cyclic carbonate. rsc.org This approach allows for the concurrent installation of two different functional groups into the monomer, which can then be polymerized to create functional aliphatic polycarbonates. Additionally, 3-amino-1,2-propanediol has been used as a hydrogen bond donor in the design of novel chiral deep eutectic solvents (DES), which are being explored as green reaction media. mdpi.com

Synthesis of Cationic Polymers for Chemical Applications

3-Aminopropane-1,2-diol serves as a key reactant in the synthesis of a range of cationic polymers. sigmaaldrich.com These polymers are particularly significant in the field of biotechnology and gene delivery. The primary amine group of the diol provides a reactive site for polymerization and a source of positive charge at physiological pH, which is crucial for interacting with negatively charged genetic material like DNA and RNA. Researchers have utilized (±)-3-Amino-1,2-propanediol to create bioactive templates for preparing cationic α-helical polypeptides and other cationic polymers designed for gene delivery systems. sigmaaldrich.com

Fabrication of Bio-inspired Polymeric Scaffolds (e.g., Nonisocyanate Polyurethanes)

In the pursuit of greener and safer polymer chemistry, 3-aminopropane-1,2-diol is a suitable candidate for the fabrication of nonisocyanate polyurethanes (NIPUs). The traditional synthesis of polyurethanes involves highly toxic isocyanates. A prominent alternative route is the ring-opening reaction of cyclic carbonates with amines. nih.gov In this approach, the amino group of a molecule like 3-aminopropane-1,2-diol can react with a cyclic carbonate to form a hydroxy urethane (B1682113) linkage, a key structural motif in NIPUs. The presence of the two hydroxyl groups on the diol backbone allows for further crosslinking or polymerization, enabling the formation of complex, bio-inspired polymeric scaffolds. mdpi.com This method avoids hazardous reagents while allowing for the creation of polyurethanes with varied properties for applications such as coatings and biomedical materials. nih.govmdpi.com

Design of Chiral Deep Eutectic Solvents as Reaction Media

A novel application of 3-aminopropane-1,2-diol is in the design of chiral deep eutectic solvents (DESs). nih.gov A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that has a significantly lower melting point than its individual components. Researchers have successfully used the chiral glycerol (B35011) derivative 3-amino-1,2-propanediol as the HBD in combination with choline (B1196258) chloride as the HBA. nih.govresearchgate.netresearchgate.net

The resulting mixture, AGly:ChCl 3:1, was characterized and confirmed to be a deep eutectic solvent. researchgate.netmdpi.com This chiral DES was then used as a reaction medium for the room-temperature addition of n-butyllithium to carbonyl compounds, demonstrating its synthetic utility. nih.govmdpi.com This procedure offers a green alternative to traditional methods that use volatile organic solvents, with products obtained in high conversion and good yields through a simple work-up. nih.govresearchgate.net The chirality of the solvent, stemming from 3-amino-1,2-propanediol, presents intriguing possibilities for asymmetric synthesis that are currently being explored. nih.govresearchgate.net

Table 1: Physical and Chemical Data of 3-Amino-1,2-propanediol (AGly) and Choline Chloride (ChCl) Mixtures

| Molar Ratio (AGly:ChCl) | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C |

|---|---|---|---|

| 1:1 | 148.2 | n.m. | n.m. |

| 2:1 | 100.8 | n.m. | n.m. |

| 3:1 | 38.3 | 1.1542 | 3400 |

| 4:1 | (45.6) | 1.1498 | 2100 |

Data sourced from a 2022 study on chiral deep eutectic solvents. researchgate.net n.m. = not measurable.

Development of Adsorption Resins for Metal Ion Capture

The functional groups of 3-amino-1,2-propanediol make it an excellent candidate for developing chelating resins for heavy metal ion capture. A novel chelating resin, polystyrene-supported 3-amino-1,2-propanediol (PS-APD), was synthesized by reacting chloromethylated polystyrene with the diol. chemicalbook.com This material demonstrated a high and selective adsorption capability for gold (Au(III)) ions from aqueous solutions containing other metals like Pb(II), Hg(II), Cu(II), and Ni(II). chemicalbook.com

The adsorption mechanism was found to involve a redox reaction between the 3-amino-1,2-propanediol functional group and the Au(III) ions. chemicalbook.com Kinetic studies showed that the adsorption process was best described by a pseudo-second-order model, while equilibrium data fit well with the Langmuir isotherm model. chemicalbook.com The excellent selectivity for gold suggests potential applications for PS-APD resin in the recovery of precious metals from multi-ionic systems. chemicalbook.com

Table 2: Adsorption Performance of PS-APD Resin for Various Metal Ions

| Metal Ion | Adsorption Capability | Adsorption Kinetics Model | Adsorption Isotherm Model |

|---|---|---|---|

| Au(III) | High | Pseudo-second-order | Langmuir |

| Pb(II) | Lower than Au(III) | Not specified | Not specified |

| Hg(II) | Lower than Au(III) | Not specified | Not specified |

| Cu(II) | Lower than Au(III) | Not specified | Not specified |

| Ni(II) | Lower than Au(III) | Not specified | Not specified |

Based on findings from a study on polystyrene-supported 3-amino-1,2-propanediol resin. chemicalbook.com

Supramolecular Chemistry and Crystal Engineering

The molecular structure of 3-aminopropane-1,2-diol hydrochloride, with its multiple hydrogen-bonding sites, is conducive to the formation of intricate supramolecular architectures.

Hydrogen Bonding Networks in Crystalline Structures

The presence of hydroxyl (-OH) and protonated amino (-NH3+) groups in this compound allows it to act as an effective hydrogen bond donor, while the oxygen atoms and the chloride anion act as acceptors. This functionality facilitates the formation of extensive and robust hydrogen bonding networks in its crystalline state. These interactions are fundamental to the stability and structure of the crystal lattice. The same hydrogen-bonding ability is what allows 3-amino-1,2-propanediol to function as a hydrogen bond donor in the formation of deep eutectic solvents. nih.govresearchgate.net

Self-Assembly of Derivatives

The capacity for self-assembly is inherent in the structure of 3-aminopropane-1,2-diol and its derivatives. This is demonstrated in its use as a monomer or building block for larger, organized structures. For instance, its role in forming cationic polymers and chelating resins is a form of directed self-assembly where covalent bonds create a larger functional architecture. sigmaaldrich.comchemicalbook.com Furthermore, its ability to form deep eutectic solvents with choline chloride is a prime example of supramolecular self-assembly, where non-covalent hydrogen bonds drive the organization of individual molecules into a new, stable liquid phase with distinct properties. researchgate.netmdpi.com Researchers have also synthesized new derivatives of 3-amino-1,2-propanediol, exploring their properties and potential applications. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

Theoretical studies on similar small, flexible molecules, such as 1,3-propanediol, indicate that the presence of hydroxyl groups leads to a number of possible conformers due to rotation around the C-C and C-O single bonds. nih.gov For 3-aminopropane-1,2-diol, the addition of the amino group introduces further conformational complexity. Upon protonation to form the hydrochloride salt, strong intramolecular hydrogen bonds are expected between the ammonium (B1175870) group and the hydroxyl groups.

The computed properties from databases like PubChem for the neutral form of 3-aminopropane-1,2-diol provide a baseline for understanding its fundamental electronic characteristics. nih.govnih.gov However, the protonation of the amino group in the hydrochloride salt will significantly alter the electron distribution, creating a more localized positive charge and influencing the molecule's polarity and surface charge distribution.

Table 1: Computed Properties for 3-Aminopropane-1,2-diol (Neutral Form) This table presents data for the neutral form of the molecule as a reference.

| Property | Value | Source |

| Molecular Formula | C3H9NO2 | nih.govnih.gov |

| Molecular Weight | 91.11 g/mol | nih.govnih.gov |

| XLogP3 | -1.5 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 66.5 Ų | nih.govnih.gov |

This interactive table provides computed data for the neutral form of 3-aminopropane-1,2-diol. The protonated hydrochloride salt will exhibit different properties due to the charge on the amino group.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. numberanalytics.com For reactions involving 3-aminopropane-1,2-diol hydrochloride, these studies can predict the most likely course of a reaction and provide a detailed understanding of the factors that control its rate and outcome.

For instance, DFT studies have been used to investigate the reaction of related 3-amino-1,2-diols. Such studies can model the reaction coordinates and determine the energy profiles for various transformations. arxiv.org In the case of this compound, a key reaction would be its behavior in solution and its interaction with other reagents. The protonated amino group can act as a directing group, influencing the regioselectivity of reactions at the hydroxyl groups.

Quantum mechanical calculations can also be applied to understand the biotransformation of related compounds. For example, studies on the metabolism of 3-(phenylamino)propane-1,2-diol have identified its major metabolites, providing insights into the enzymatic reactions that occur in biological systems. msu.edu While this is a derivative, the fundamental pathways of oxidation at the hydroxyl groups or modifications at the amino group can be modeled using quantum chemical approaches for the parent compound as well.

The general principles of reaction mechanism analysis using quantum mechanics involve mapping the potential energy surface of the reacting system. numberanalytics.com This allows for the identification of intermediates and transition states, which are critical for a complete understanding of the reaction.

Stereochemical Analysis of Rotational Phenomena in Derivatives

The rotation around single bonds in molecules is not always free and can be restricted by energy barriers, leading to the existence of different rotational isomers or conformers. The study of these rotational phenomena is crucial for understanding the dynamic behavior of molecules and their derivatives.

In derivatives of 3-aminopropane-1,2-diol, the substituents on the amino or hydroxyl groups can significantly influence the rotational barriers around the C-C, C-N, and C-O bonds. For example, a study on serinolic amino-s-triazines, which are derivatives of the related 2-aminopropane-1,3-diols, utilized Dynamic Nuclear Magnetic Resonance (DNMR) and DFT calculations to investigate the restricted rotation about the newly formed C(s-triazine)-N(exocyclic) bonds. nih.gov This restricted rotation gives rise to different (pro)diastereomers. nih.gov The free energy barriers to this bond rotation were calculated to be in the range of 65–66 kJ/mol for certain diastereomers. nih.gov

Computational studies on the rotation of the amino group in other molecules have shown that the energy profiles can be complex, sometimes requiring the consideration of more than one torsion angle to accurately describe the pathway. uisek.edu.ec For derivatives of 3-aminopropane-1,2-diol, similar computational approaches could be used to determine the energy barriers for rotation around key bonds. These barriers are influenced by steric hindrance and electronic effects of the substituents.

Table 2: Investigated Rotational Phenomena in Related Amino-diol Derivatives

| Derivative Class | Investigated Rotational Phenomenon | Methodologies | Key Findings | Reference |

| Serinolic amino-s-triazines | Restricted rotation about C(s-triazine)-N(exocyclic) bond | DNMR, DFT calculations | Existence of (pro)diastereomers due to restricted rotation. Calculated free energy barriers of 65–66 kJ/mol. | nih.gov |

This interactive table summarizes findings on rotational phenomena in derivatives of related amino-diols, providing a model for the types of studies applicable to this compound derivatives.

Advanced Spectroscopic and Spectrometric Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Aminopropane-1,2-diol hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

While specific spectral data for the hydrochloride salt is not widely published, analysis of the parent compound, 3-Amino-1,2-propanediol (B146019), provides a foundational understanding. nih.govchemicalbook.com The structure of derivatives of 3-amino-1,2-propanediol has been characterized using ¹H and ¹³C NMR. researchgate.net

In the hydrochloride form, the protonation of the primary amine to an ammonium (B1175870) group (-NH₃⁺) significantly influences the electronic environment. This results in a predictable deshielding (downfield shift) of adjacent protons and carbons compared to the free base. The electron-withdrawing inductive effect of the -NH₃⁺ group would most notably impact the signals for the protons and carbon at the C3 position.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The spectrum would display distinct signals for the protons on each of the three carbons. The protons on C3 (adjacent to the -NH₃⁺ group) would appear at a lower field than in the free base. The protons of the two hydroxyl groups and the ammonium group are labile and may appear as broad signals or exchange with a deuterated solvent like D₂O.

¹³C NMR: A ¹³C NMR spectrum would show three unique signals, one for each carbon atom in the propane (B168953) backbone. chemicalbook.com The chemical shifts confirm the presence of two carbons bonded to hydroxyl groups (C1 and C2) and one bonded to the ammonium group (C3). chemicalbook.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between protons on adjacent carbons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework.

Representative NMR Data for 3-Amino-1,2-propanediol (Free Base) Note: Data for the hydrochloride salt would show downfield shifts, particularly for C3 and its attached protons.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹³C | C1 (-CH₂OH) | ~66 | Data derived from spectra of the free base. chemicalbook.com The hydrochloride salt's signals would be shifted. |

| ¹³C | C2 (-CHOH) | ~73 | |

| ¹³C | C3 (-CH₂NH₂) | ~46 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight of the cation (the protonated 3-Amino-1,2-propanediol) and to deduce its structure through analysis of its fragmentation patterns.

In typical soft ionization techniques like Electrospray Ionization (ESI), the compound is analyzed as its protonated molecular ion, [M+H]⁺, where M is the free base, 3-Amino-1,2-propanediol. nih.govmassbank.eu The exact mass of the free base is 91.0633 Da. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺ at m/z ≈ 92) and subjecting it to collision-induced dissociation to generate a characteristic spectrum of product ions. nih.govmassbank.eu

Analysis of the fragmentation data reveals key structural features. For instance, common losses include water (H₂O) from the diol functionality and fragmentation of the carbon backbone. The LC-MS/MS data shows a precursor ion at m/z 91.9 (or 92) and prominent fragment ions. nih.govmassbank.eu

LC-MS/MS Fragmentation Data for [M+H]⁺ Ion of 3-Amino-1,2-propanediol

| Collision Energy | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source |

|---|---|---|---|

| 10 V | 91.9 | 74.0, 75.1, 56.1, 60.0 | nih.gov |

| 20 V | 92.0 | 74.0, 91.9, 56.3, 43.9, 57.1 | nih.govmassbank.eu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrations of chemical bonds, which occur at characteristic frequencies.

For this compound, the key functional groups are the hydroxyl (-OH) groups, the alkyl (C-H) backbone, and the primary ammonium (-NH₃⁺) group resulting from the protonation of the amine. The vibrational spectrum of the hydrochloride salt is distinct from that of the free base, particularly in the regions associated with the nitrogen-hydrogen bonds.

In primary amine salts, the N-H stretching vibrations of the -NH₃⁺ group appear as a very broad and strong absorption band, typically in the 3200-2800 cm⁻¹ region. researchgate.netcdnsciencepub.com This broad envelope often overlaps with the C-H stretching bands. spectroscopyonline.com This is in contrast to the two sharper N-H stretching bands seen for a primary amine (-NH₂) group around 3500-3300 cm⁻¹. The deformation (bending) vibrations for the -NH₃⁺ group also give rise to characteristic bands, with an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend between 1550-1500 cm⁻¹. spectroscopyonline.com

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 (Broad) | Characteristic of the diol moiety. |

| N-H (Ammonium Salt) | Stretch | 3200 - 2800 (Very Broad, Strong) | Key feature distinguishing the hydrochloride salt from the free base. researchgate.netcdnsciencepub.com |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Often appear as sharper peaks superimposed on the broad -NH₃⁺ stretch. spectroscopyonline.com |

| N-H (Ammonium Salt) | Asymmetric Bend | 1625 - 1560 | Confirms the presence of a primary ammonium group. spectroscopyonline.com |

| N-H (Ammonium Salt) | Symmetric Bend | 1550 - 1500 | Confirms the presence of a primary ammonium group. spectroscopyonline.com |

| C-O (Alcohol) | Stretch | 1150 - 1050 | Indicates the carbon-oxygen single bonds of the diol. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal XRD analysis would unequivocally confirm its molecular conformation and reveal the intricate network of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The hydrogen bonds involving the ammonium (-NH₃⁺) and hydroxyl (-OH) groups as donors and the chloride ion (Cl⁻) and oxygen atoms as acceptors would be fully characterized.

As of this writing, a search of public crystallographic databases did not yield a solved single-crystal structure for this compound. However, were such a study to be performed, it would provide the following key parameters:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise (x, y, z) position of every atom in the unit cell.

Intermolecular Interactions: A detailed map of the hydrogen bonding network, defining the geometry and strength of these crucial interactions that dictate the crystal packing.

Emerging Research Directions and Future Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 3-aminopropane-1,2-diol is crucial as the biological and chemical activity often resides in a single enantiomer, such as the (S)-isomer. niscpr.res.in Consequently, significant research efforts are directed towards novel stereoselective synthetic methods that can overcome the limitations of classical synthesis.

One promising frontier is the use of biocatalysis. Researchers have developed a three-component strategy for the stereoselective enzymatic synthesis of amino-diols. nih.govresearchgate.net This method combines biocatalytic aldol (B89426) reactions with reductive aminations, using enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) and a novel imine reductase (IRED) identified from a metagenomic library. nih.govresearchgate.net This two-step cascade process can convert simple prochiral aldehydes, hydroxy ketones, and amines into dihydroxy amine products with high stereoselectivity, creating up to three asymmetric centers. nih.govresearchgate.net

Another successful approach involves starting with a chiral precursor. A new and effective method has been established for preparing optically active (S)-3-amino-1,2-propanediol starting from (R)-epichlorohydrin. niscpr.res.in The process involves protecting the diol functionality by reacting (R)-epichlorohydrin with acetone (B3395972) to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloro group is then replaced with an amino group through azidation followed by reduction, and subsequent deprotection yields the desired (S)-3-aminopropane-1,2-diol hydrochloride. niscpr.res.in

Furthermore, new chiral catalyst systems are being developed. For instance, a chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄), has been prepared and used to catalyze the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net This heterogeneous catalyst system is notable because the wool-OsO₄ complex can be recovered and reused without a significant loss of its catalytic activity. researchgate.net

Comparison of Stereoselective Synthetic Methods

| Method | Key Reagents/Catalysts | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Cascade | d-fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED) | Prochiral aldehydes, hydroxy ketones, amines | High stereoselectivity in a two-step, three-component reaction. | nih.govresearchgate.net |

| Chiral Precursor Synthesis | Boron trifluoride etherate, Sodium azide (B81097) | (R)-Epichlorohydrin, Acetone | Direct conversion of a readily available chiral epoxide to the target enantiomer. | niscpr.res.in |

| Asymmetric Dihydroxylation | Wool-Osmium Tetroxide (wool-OsO₄) Complex | Allylamine | Use of a reusable chiral polymer-metal complex catalyst. | researchgate.net |

Integration into Flow Chemistry and Automation

The shift from batch processing to continuous flow chemistry and automated synthesis represents a significant future direction for the production of 3-aminopropane-1,2-diol. Automation and flow chemistry offer numerous benefits, including enhanced efficiency, improved safety by minimizing handling of hazardous chemicals, and greater reproducibility. wikipedia.orghelgroup.com These advanced manufacturing techniques can help overcome bottlenecks associated with traditional manual screening and production methods, which are often time-consuming and prone to human error. helgroup.com

A specific continuous flow process for synthesizing 3-aminopropane-1,2-diol has been demonstrated. chemicalbook.com The synthesis involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849). hubspotusercontent-na1.net In the flow setup, reagents are pumped at controlled rates through a series of chambers with precise temperature control. chemicalbook.com For example, the formation of a glycidol (B123203) intermediate occurs in the initial chambers, followed by aminolysis in subsequent chambers, with a total residence time of approximately 24 minutes. chemicalbook.com This method resulted in a product yield of 67.4 area% based on the starting material. chemicalbook.com

The integration of such processes into fully automated platforms allows for high-throughput screening of reaction parameters (like temperature, pressure, and catalyst choice) to quickly identify optimal synthesis conditions. helgroup.comnih.gov Automated systems can perform entire synthesis workflows, from combining reagents to purification and analysis, reducing manual intervention and accelerating the development cycle. helgroup.comsigmaaldrich.com

Parameters for Flow Synthesis of 3-Aminopropane-1,2-diol

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 3-Chloro-1,2-propanediol (1-CPD) | chemicalbook.com |

| Reagents | NaOH (10%), NH₃ (25%) | chemicalbook.com |

| Total Residence Time | 23.98 minutes | chemicalbook.com |

| Temperature (Chambers 1-2) | ~42 °C | chemicalbook.com |

| Temperature (Chambers 4-10) | ~18 °C | chemicalbook.com |

| Yield | 67.4 area% | chemicalbook.com |

Exploration of New Catalytic Applications

Beyond its role as a synthetic intermediate, derivatives of 3-aminopropane-1,2-diol are being explored as chiral catalysts and ligands for asymmetric transformations. The inherent chirality and functional groups (amino and hydroxyl) make its scaffold ideal for creating novel catalytic environments.

A significant area of research is the use of aminodiols derived from natural products as catalysts. nih.gov In one study, a library of regioisomeric and diastereoisomeric aminodiols was synthesized from (−)-perillaldehyde, a monoterpene. nih.gov These novel aminodiol derivatives were then applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov This reaction is a benchmark for testing the effectiveness of new chiral catalysts. The results were promising, with the catalysts achieving moderate to good enantioselectivities, reaching up to 94% enantiomeric excess (ee). nih.gov This demonstrates the potential of the 3-aminopropane-1,2-diol backbone to serve as a tunable platform for developing highly effective chiral catalysts. nih.gov

In addition to being catalysts themselves, these aminodiols can act as chiral selector ligands. sfdchem.com The diol and amine functionalities can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a metal-catalyzed reaction.

Catalytic Performance of a Monoterpene-Based Aminodiol

| Catalyst Type | Reaction | Result | Reference |

|---|---|---|---|

| Monoterpene-based 3-amino-1,2-diol derivative | Addition of diethylzinc to benzaldehyde | Up to 94% enantiomeric excess (ee) | nih.gov |

Design of Advanced Functional Materials Based on 3-Aminopropane-1,2-diol Scaffolds

The unique trifunctional structure of 3-aminopropane-1,2-diol makes it an excellent scaffold for designing advanced functional materials with tailored properties for a range of applications, from environmental remediation to biomedicine.

One notable example is the creation of a novel chelating resin for metal ion adsorption. chemicalbook.com By reacting 3-amino-1,2-propanediol (B146019) with chloromethylated polystyrene, researchers prepared a polystyrene-supported resin (PS-APD). chemicalbook.com This material demonstrated high adsorption selectivity for gold (Au(III)) ions over other metal ions like lead, mercury, copper, and nickel, highlighting its potential for use in precious metal recovery and environmental cleanup. chemicalbook.com

In the biomedical field, the 3-aminopropane-1,2-diol scaffold is a key component in materials designed for gene delivery. It is used as a reactant in the synthesis of lipid-like delivery molecules, often called lipidoids, which are employed in RNA interference (RNAi) therapeutics. sfdchem.comchemicalbook.com The aminodiol structure is also used to synthesize various cationic polymers and α-helical polypeptides that can bind to and deliver genetic material into cells. chemicalbook.comwikipedia.org

Furthermore, the related isomer 2-amino-1,3-propanediol (B45262) serves as a versatile platform for synthesizing functional cyclic carbonate monomers. rsc.org These monomers can undergo ring-opening polymerization to produce well-defined and biodegradable polymers, which are of great interest for developing next-generation materials for biomedical products. rsc.org The ability to install various functional groups onto the aminodiol backbone before polymerization allows for precise control over the final properties of the polymer. rsc.org More broadly, the compound is also a component in the production of materials like polyurethane foams. guidechem.com

Functional Materials Derived from 3-Aminopropane-1,2-diol Scaffolds

| Material Type | Application | Key Feature | Reference |

|---|---|---|---|

| Polystyrene-supported chelating resin (PS-APD) | Selective adsorption of Au(III) ions | High selectivity for gold over other heavy metals. | chemicalbook.com |

| Lipidoids / Cationic Polymers | Gene delivery (RNAi therapeutics) | Serves as a structural backbone for molecules that can carry genetic material. | sfdchem.comchemicalbook.comwikipedia.org |

| Biodegradable Polymers | Biomedical products | Acts as a precursor to functional monomers for ring-opening polymerization. | rsc.org |

| Polyurethane Foams | General material production | Component in polymer synthesis. | guidechem.com |

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| 3-Aminopropane-1,2-diol | 3-Amino-1,2-propanediol, Isoserinol, 1-Amino-2,3-propanediol |

| 3-Aminopropane-1,2-diol hydrochloride | (S)-3-aminopropane-1,2-diol·HCl |

| (R)-Epichlorohydrin | --- |

| Allylamine | --- |

| Osmium tetroxide | OsO₄ |

| 3-Chloro-1,2-propanediol | 1-CPD |

| Sodium hydroxide (B78521) | NaOH |

| Ammonia | NH₃ |

| Glycidol | --- |

| (-)-Perillaldehyde (B192075) | --- |

| Diethylzinc | --- |

| Benzaldehyde | --- |

| Polystyrene | --- |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.